
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid” is a compound that falls under the category of quinazolinone derivatives . Quinazolinones are heterocyclic compounds that have gained significant importance in medicinal chemistry due to their wide range of biological properties . They are known to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves reactions with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . It also reacts with heterocyclic amines like 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone .科学的研究の応用
Antimicrobial Activities
Research has demonstrated that derivatives of quinazolinone, which can be synthesized from compounds structurally related to 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, possess potent antimicrobial properties. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been shown to exhibit significant anti-bacterial and anti-fungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential in combating microbial infections (Mohamed et al., 2010).
Antituberculous Agents
Quinazolinone derivatives have also been explored for their antituberculous activity. The synthesis of sulfanilamido-naphthoquinones, for instance, represents an effort to develop new treatments for tuberculosis. These compounds have shown effectiveness in low concentrations against Mycobacterium tuberculosis, suggesting a promising direction for the development of novel antituberculous agents (Osman et al., 1983).
Antiviral Properties
Further extending the potential applications of quinazolinone-based compounds, studies have synthesized novel derivatives to evaluate their antiviral activities. Specifically, some quinazolinone derivatives have demonstrated promising results against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). This highlights the potential of these compounds in the development of new antiviral drugs, offering a pathway for the treatment of viral infections that pose significant public health risks (Selvam et al., 2007).
Synthesis and Characterization of Novel Compounds
The structural flexibility of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid enables the synthesis of a wide array of novel compounds with potential biological activities. For example, new derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized, characterized, and evaluated for their antimicrobial properties. These compounds, through their innovative structures, offer a foundation for further exploration in medicinal chemistry and drug development (Patel et al., 2010).
将来の方向性
Quinazolinone and its derivatives, including “3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have a wide range of biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities for potential therapeutic applications .
特性
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)16-15(21)17(13)10-5-3-4-9(8-10)14(19)20/h1-8H,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRGUYHFHEOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


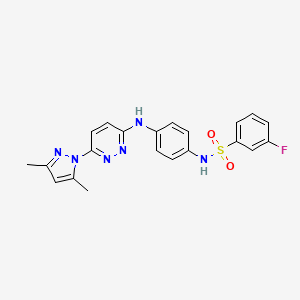
![3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2513780.png)
![Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2513781.png)
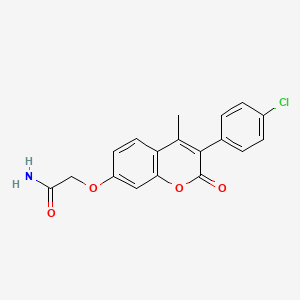
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2513783.png)
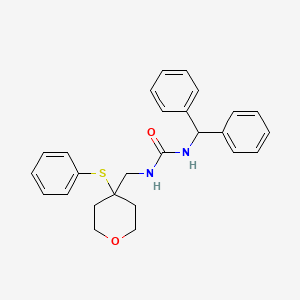
![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)
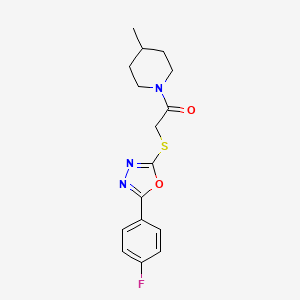
![N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2513787.png)
![N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2513789.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2513790.png)
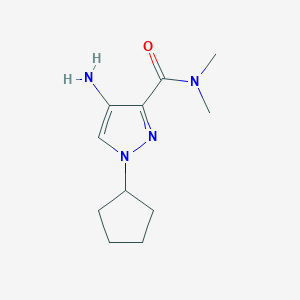
![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)